molecular formula C24H27N5O4S B2552745 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide CAS No. 1035097-14-3

3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide

Cat. No.: B2552745
CAS No.: 1035097-14-3
M. Wt: 481.57
InChI Key: ZIWHSZFUPVEOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of imidazoquinazolines This compound is characterized by its unique structure, which includes an imidazoquinazoline core, a butan-2-yl carbamoyl group, and a furan-2-yl methyl group

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activities, the compound could be explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: The compound could be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available starting materials

  • Formation of the Imidazoquinazoline Core: : This step involves the cyclization of appropriate precursors under specific conditions to form the imidazoquinazoline ring system. Common reagents used in this step include various amines and aldehydes, with catalysts such as Lewis acids to facilitate the cyclization.

  • Introduction of the Butan-2-yl Carbamoyl Group: : This step involves the reaction of the imidazoquinazoline intermediate with butan-2-yl isocyanate under controlled conditions to introduce the carbamoyl group.

  • Introduction of the Furan-2-yl Methyl Group: : The final step involves the reaction of the intermediate with furan-2-yl methyl halide in the presence of a base to introduce the furan-2-yl methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially leading to the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-yl methyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols, with reactions typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in key biological processes. The compound may exert its effects by binding to these targets, thereby modulating their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: Other compounds in this class include various substituted imidazoquinazolines with different functional groups.

    Carbamoyl Derivatives: Compounds with similar carbamoyl groups, such as N-butylcarbamoyl derivatives.

    Furan Derivatives: Compounds with similar furan-2-yl methyl groups, such as furan-2-yl methyl ketones.

Uniqueness

The uniqueness of 3-[5-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide lies in its specific combination of functional groups and its potential biological activities. This combination may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-3-15(2)26-21(31)14-34-24-28-18-9-5-4-8-17(18)22-27-19(23(32)29(22)24)10-11-20(30)25-13-16-7-6-12-33-16/h4-9,12,15,19H,3,10-11,13-14H2,1-2H3,(H,25,30)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHSZFUPVEOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.